4-(pyridin-2-yl)benzene-1-sulfonic acid
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Overview
Description
4-(pyridin-2-yl)benzene-1-sulfonic acid is an organic compound with the molecular formula C11H9NO3S and a molecular weight of 235.26 g/mol . This compound features a benzene ring substituted with a pyridine ring at the 2-position and a sulfonic acid group at the 1-position. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyridin-2-yl)benzene-1-sulfonic acid typically involves the sulfonation of 4-(pyridin-2-yl)benzene. This can be achieved by reacting 4-(pyridin-2-yl)benzene with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
4-(pyridin-2-yl)benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of sulfonamide derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
4-(pyridin-2-yl)benzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(pyridin-2-yl)benzene-1-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. Additionally, the pyridine ring can engage in π-π stacking interactions with aromatic residues, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
- 4-(pyridin-3-yl)benzene-1-sulfonic acid
- 4-(pyridin-4-yl)benzene-1-sulfonic acid
- 4-(pyridin-2-yl)benzene-1-carboxylic acid
Uniqueness
4-(pyridin-2-yl)benzene-1-sulfonic acid is unique due to the specific positioning of the pyridine ring and the sulfonic acid group, which imparts distinct chemical and biological properties. The presence of the sulfonic acid group enhances its solubility in water and its ability to form strong hydrogen bonds, making it a valuable compound in various applications .
Properties
CAS No. |
1469886-70-1 |
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Molecular Formula |
C11H9NO3S |
Molecular Weight |
235.3 |
Purity |
95 |
Origin of Product |
United States |
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